![molecular formula C12H10FNO2S B181261 N-(3-fluorophenyl)benzenesulfonamide CAS No. 54129-14-5](/img/structure/B181261.png)
N-(3-fluorophenyl)benzenesulfonamide
Overview
Description
N-(3-fluorophenyl)benzenesulfonamide is a chemical compound belonging to the class of sulfonamides. Sulfonamides are known for their wide range of biological activities and applications in medicine, agriculture, and industry. This compound is characterized by the presence of a fluorine atom on the phenyl ring, which can significantly influence its chemical properties and biological activities .
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(3-fluorophenyl)benzenesulfonamide can be synthesized through an amidation reaction. One common method involves the reaction of 3-fluoroaniline with benzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction typically takes place in an organic solvent like dichloromethane at room temperature .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
N-(3-fluorophenyl)benzenesulfonamide undergoes various chemical reactions, including:
Substitution Reactions: The fluorine atom on the phenyl ring can be substituted with other functional groups under appropriate conditions.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific conditions and reagents would depend on the desired transformation.
Common Reagents and Conditions
Substitution: Reagents such as halogens, nucleophiles, and electrophiles can be used for substitution reactions.
Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives of this compound, while oxidation and reduction reactions can lead to different oxidation states of the compound .
Scientific Research Applications
Medicinal Chemistry
N-(3-fluorophenyl)benzenesulfonamide belongs to the class of sulfonamides, which are known for their diverse therapeutic properties. The compound has been investigated for its potential in treating various diseases, particularly due to its antibacterial and antitumor activities.
Antibacterial Activity
Sulfonamides are known to inhibit bacterial growth by interfering with folic acid synthesis, crucial for DNA replication. This compound has shown promising results against several bacterial strains, making it a candidate for further drug development.
Antitumor Properties
Research indicates that this compound may possess antitumor capabilities, contributing to the development of new cancer therapies. Its mechanism involves inducing apoptosis in cancer cells, as demonstrated in studies involving various cancer cell lines .
Biological Research
The biological applications of this compound extend beyond antibacterial and antitumor activities. It serves as a valuable tool in biochemical research due to its ability to modulate specific biological pathways.
Enzyme Inhibition
This compound acts as an inhibitor of dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria. By inhibiting this enzyme, this compound can effectively disrupt bacterial growth .
Drug Development
The compound is utilized in the synthesis of novel derivatives that exhibit enhanced biological activity. For instance, modifications to the benzenesulfonamide structure have led to compounds with improved efficacy against multidrug-resistant pathogens .
Industrial Applications
In addition to its medicinal uses, this compound finds applications in the industrial sector, particularly in the production of specialty chemicals and agrochemicals.
Agrochemicals
The compound's ability to act as a herbicide or pesticide is being explored, leveraging its structural properties to develop effective agricultural chemicals .
Case Studies
Several case studies highlight the effectiveness of this compound in various applications:
- Antimicrobial Evaluation : A study evaluated multiple derivatives of benzenesulfonamides, including this compound, showcasing its superior antimicrobial activity compared to traditional antibiotics .
- Antitumor Activity : Research demonstrated that this compound induces apoptosis in cancer cell lines such as MDA-MB-231 and HepG2, indicating its potential as a chemotherapeutic agent .
- Carbonic Anhydrase Inhibition : The compound has been tested for its ability to inhibit carbonic anhydrase enzymes, which play critical roles in physiological processes and disease modulation .
Summary Table of Applications
Application Area | Specific Uses | Notes |
---|---|---|
Medicinal Chemistry | Antibacterial and antitumor agents | Effective against various bacterial strains |
Biological Research | Enzyme inhibition and drug development | Modulates key biological pathways |
Industrial Applications | Production of specialty chemicals and agrochemicals | Explored for herbicidal properties |
Mechanism of Action
The mechanism of action of N-(3-fluorophenyl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound can act as an inhibitor of certain enzymes or receptors, leading to its biological effects. For example, sulfonamides are known to inhibit dihydropteroate synthase, an enzyme involved in folate synthesis in bacteria . This inhibition disrupts bacterial growth and replication, making sulfonamides effective antibacterial agents.
Comparison with Similar Compounds
Similar Compounds
3-bromo-N-(3-fluorophenyl)benzenesulfonamide: Similar structure with a bromine atom instead of a hydrogen atom on the phenyl ring.
N-fluorobenzenesulfonimide: Contains a fluorine atom on the sulfonamide group.
Uniqueness
N-(3-fluorophenyl)benzenesulfonamide is unique due to the presence of the fluorine atom on the phenyl ring, which can enhance its chemical stability and biological activity. The fluorine atom can also influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and development .
Biological Activity
N-(3-fluorophenyl)benzenesulfonamide is a sulfonamide compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its biological activity, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
This compound is characterized by the presence of a fluorine atom on the phenyl ring, which enhances its chemical stability and biological activity. The sulfonamide functional group is known to mimic natural substrates, allowing it to interact with various biological targets.
The primary mechanism of action for this compound involves the inhibition of specific enzymes, particularly dihydropteroate synthase, which is crucial for folate synthesis in bacteria. This inhibition disrupts bacterial growth and proliferation, making it a candidate for antimicrobial applications .
Antimicrobial Activity
Recent studies have demonstrated that this compound exhibits significant antimicrobial properties. For instance, derivatives of this compound were tested against various bacterial strains, showing promising results:
- Minimum Inhibitory Concentration (MIC) values were determined for several derivatives:
These results indicate that modifications to the sulfonamide structure can significantly enhance antibacterial efficacy.
Anticancer Activity
This compound has also been investigated for its potential anticancer properties. Studies suggest that compounds with similar structures can induce apoptosis in cancer cells by disrupting cellular processes through covalent bonding with DNA and proteins. For example, derivatives have shown cytotoxic effects against human cancer cell lines such as HCT-116 and HeLa, with IC50 values below 100 μM .
Case Studies
-
Case Study: Antimicrobial Evaluation
A study evaluated ten new derivatives of benzenesulfonamides, including this compound, for their antimicrobial activity. The results indicated that specific modifications led to enhanced activity against resistant strains of bacteria, highlighting the importance of structural optimization in drug design . -
Case Study: Anticancer Efficacy
Another research project synthesized various sulfonamide derivatives and assessed their cytotoxicity against several cancer cell lines. The findings revealed that certain compounds exhibited significant apoptosis-inducing effects, suggesting potential therapeutic applications in oncology .
Summary of Findings
Activity Type | Target Organisms/Cell Lines | Results (MIC or IC50) |
---|---|---|
Antimicrobial | E. coli | MIC = 6.72 mg/mL |
S. aureus | MIC = 6.63 mg/mL | |
P. aeruginosa | MIC = 6.67 mg/mL | |
C. albicans | MIC = 6.63 mg/mL | |
A. niger | MIC = 6.28 mg/mL | |
Anticancer | HCT-116 | IC50 < 100 μM |
HeLa | IC50 < 100 μM |
Properties
IUPAC Name |
N-(3-fluorophenyl)benzenesulfonamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10FNO2S/c13-10-5-4-6-11(9-10)14-17(15,16)12-7-2-1-3-8-12/h1-9,14H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBASZKBDYLJNPV-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)NC2=CC(=CC=C2)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10FNO2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10355134 | |
Record name | N-(3-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
251.28 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
54129-14-5 | |
Record name | N-(3-Fluorophenyl)benzenesulfonamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=54129-14-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(3-fluorophenyl)benzenesulfonamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10355134 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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